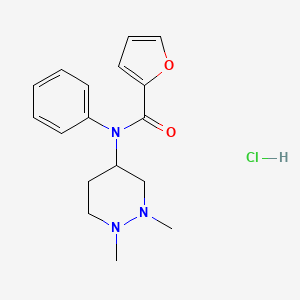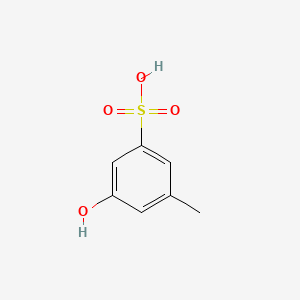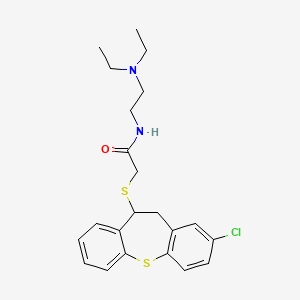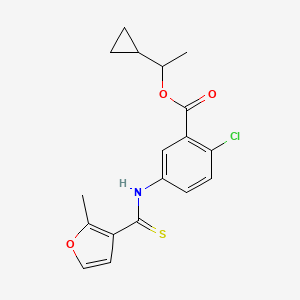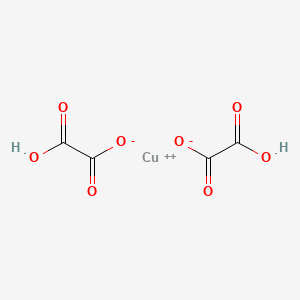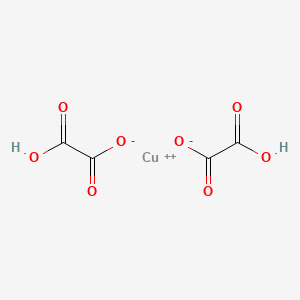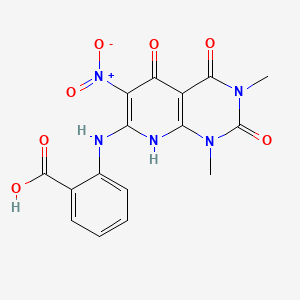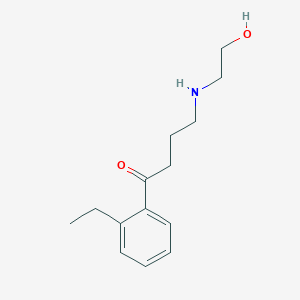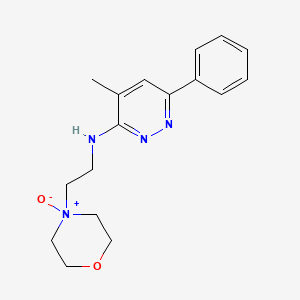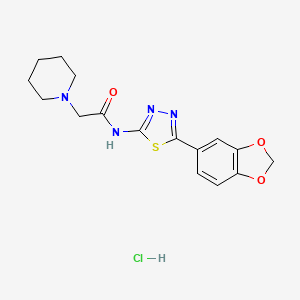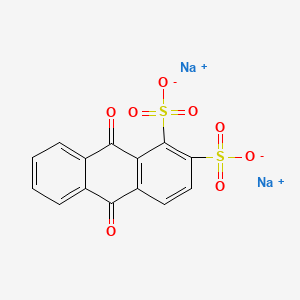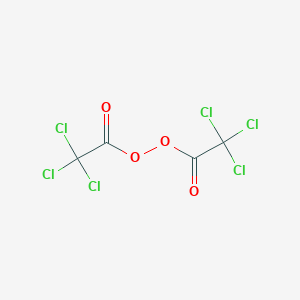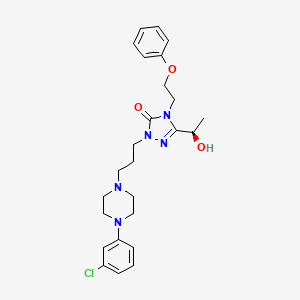
Hydroxynefazodone, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxynefazodone, ®- is a phenylpiperazine compound and a major metabolite of the antidepressant nefazodone. It has similar biological activity and a similar elimination half-life (1.5 to 4 hours) to those of nefazodone, and may contribute significantly to its effects .
Méthodes De Préparation
The preparation of Hydroxynefazodone, ®- involves the synthesis of nefazodone followed by its metabolic conversion. The synthetic route for nefazodone includes the reaction of 3-chlorophenylpiperazine with 1-(3-chlorophenyl)piperazine, followed by the addition of a triazolone ring . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hydroxynefazodone, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hydroxynefazodone, ®- has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of nefazodone and its derivatives.
Biology: It helps in understanding the biological activity of phenylpiperazine compounds.
Medicine: It is significant in the research of antidepressant mechanisms and potential therapeutic uses.
Industry: It is used in the development of new antidepressant drugs and formulations.
Mécanisme D'action
Hydroxynefazodone, ®- exerts its effects by acting as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and inhibiting pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Hydroxynefazodone, ®- is similar to other phenylpiperazine compounds such as:
Nefazodone: The parent compound with similar biological activity.
Para-hydroxynefazodone: Another metabolite with different pharmacokinetic properties.
Triazoledione: A metabolite with lower affinity for 5-HT2 receptors
Hydroxynefazodone, ®- is unique due to its specific metabolic pathway and its significant contribution to the effects of nefazodone .
Propriétés
Numéro CAS |
301530-51-8 |
|---|---|
Formule moléculaire |
C25H32ClN5O3 |
Poids moléculaire |
486.0 g/mol |
Nom IUPAC |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-[(1R)-1-hydroxyethyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3/t20-/m1/s1 |
Clé InChI |
VKGQYGXMUUBRBD-HXUWFJFHSA-N |
SMILES isomérique |
C[C@H](C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
SMILES canonique |
CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



